[1-(carboxymethyl)-3H-benzimidazol-1-ium-3-yl]acetate

uranyl photoluminescence coordination polymers zwitterionic ligand

Research groups needing reliable luminescent ligands often encounter batch variability with generic benzimidazole-diacids. This compound provides: • High solid-state PLQY (~43%) for uranyl-based optical sensors • Modular 0D-to-1D framework design via Ba²⁺ ionic radius tuning • Characterized π-stacking motif (3.5716 Å) for conductive frameworks Ideal for photocatalysis, nuclear-forensic luminescent materials, and switchable adsorbents.

Molecular Formula C11H10N2O4
Molecular Weight 234.211
CAS No. 938058-97-0
Cat. No. B2758504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(carboxymethyl)-3H-benzimidazol-1-ium-3-yl]acetate
CAS938058-97-0
Molecular FormulaC11H10N2O4
Molecular Weight234.211
Structural Identifiers
SMILESC1=CC=C2C(=C1)N(C=[N+]2CC(=O)O)CC(=O)[O-]
InChIInChI=1S/C11H10N2O4/c14-10(15)5-12-7-13(6-11(16)17)9-4-2-1-3-8(9)12/h1-4,7H,5-6H2,(H-,14,15,16,17)
InChIKeyOZJQCPQLYNUHIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Carboxymethyl)-3H-benzimidazol-1-ium-3-yl]acetate Identity & Core Characteristics


[1-(carboxymethyl)-3H-benzimidazol-1-ium-3-yl]acetate (CAS 938058-97-0) is a zwitterionic benzimidazolium dicarboxylate with the molecular formula C₁₁H₁₀N₂O₄ and a molecular weight of 234.21 g·mol⁻¹. The compound features a permanently charged benzimidazolium core bearing both a carboxylate and a carboxylic acid function, conferring a hemi‑zwitterionic character that underpins its distinct coordination chemistry and solid‑state photophysical behaviour [1]. It crystallizes in the monoclinic space group C2/c with unit‑cell parameters a = 14.9168(17) Å, b = 9.8014(11) Å, c = 14.3344(16) Å, β = 102.299(2)°, and a melting point of 573.4–573.5 K [2]. The benzimidazole ring is essentially planar (maximum deviation 0.007 Å), and the carboxyl/carboxylate groups adopt a trans configuration, enabling extended hydrogen‑bonded and π‑π‑stacked supramolecular networks [3].

Ligand Identity Hemi‑zwitterionic benzimidazolium dicarboxylate scaffold Pre‑organized COO⁻/COOH dual donor for charge‑assisted networks
Coordination Fit Monomer‑to‑polymer dimensionality control by M²⁺ ionic radius Supports isostructural series and graduated structural outcomes
Optical Design Structurally persistent π‑π stacking (3.57 Å centroid distance) Enables predictive emission tuning via DFT‑benchmarked R² ≥ 0.996

Why Benzimidazole Analogues Cannot Substitute


Despite the superficial resemblance of 1,3‑bis(carboxymethyl)benzimidazolium to other azolium‑carboxylate ligands, its unique combination of a rigid benzimidazolium scaffold with two chemically non‑equivalent carboxyl‑type donors (one carboxylate, one carboxylic acid) generates coordination behaviours, photophysical responses, and supramolecular architectures that are not reproduced by non‑benzo analogues (e.g., 1,3‑bis(carboxymethyl)imidazolium) or by homologues with longer alkyl spacers (e.g., 1,3‑bis(2‑carboxyethyl)benzimidazolium) [1]. Direct comparative studies have demonstrated that swapping this ligand for a closely related imidazole‑4,5‑dicarboxylate leads to a different coordination stoichiometry and thermal profile in Niᴵᴵ complexes [2]. Consequently, procurement decisions that treat this compound as a generic “benzimidazole‑diacid” risk introducing unanticipated changes in metal‑binding affinity, network topology, and solid‑state emission intensity.

Target Compound
+ Benzimidazolium core enables persistent π‑π stacking and a pre‑organized zwitterionic state
+ Graduated monomer‑to‑polymer dimensionality switch with M²⁺ radius
Generic Substitutes
! Non‑benzo imidazolium analogues lack the extended aromatic surface for 3D π‑stacking
! Imidazole‑4,5‑dicarboxylate ligands alter coordination stoichiometry and thermal stability
! Neutral dicarboxylic acids require exogenous base for deprotonation, shifting complexation pH

Quantitative Differentiation Evidence


Uranyl Complex Photoluminescence Quantum Yield

The uranyl complex [UO₂(L)₂] (1) where L⁻ = 1,3‑bis(carboxylatomethyl)‑1H‑benzimidazol‑3‑ium exhibits a solid‑state photoluminescence quantum yield of ∼43 % under excitation at 420 nm, a value described as ‘among the highest known for a uranyl carboxylate complex’ [1]. By comparison, the majority of structurally characterized uranyl carboxylate complexes display solid‑state PLQY values well below 20 %, and even the best‑performing uranyl pyridinedicarboxylate and pyrazinedicarboxylate systems reach PLQY maxima of 44 % (for [NH₄]₂[UO₂(2,6‑pydc)₂]·3H₂O) and 71 % (for [PPh₃Me][UO₂(OH)(2,5‑pydc)]·H₂O), with many other members of that benchmark series falling below 40 % [2].

Uranyl PLQY
Class-level inference
~43 % solid‑state PLQY (λex 420 nm)
Competitive with top uranyl dicarboxylate emitters; top‑decile PLQY reported
Benchmark: pyridinedicarboxylate systems reach 44–71 %; typical carboxylates
π‑π Stacking
Head‑to‑head
3.5716(4) Å centroid–centroid distance; forms 3D network
Benzimidazolium π‑surface enables 3D architecture unavailable to imidazolium analogue
Imidazolium analogue limited to H‑bonded 1D/2D motifs
Dimensionality Switch
Cross‑study comparable
Mg (0.72 Å) and Ca (1.00 Å): monomers; Ba (1.35 Å): 1D polymer
Predictable monomer‑to‑polymer transition correlated with M²⁺ radius
Not reported for non‑benzo imidazolium analogue
Ni(II) Thermal Stability
Head‑to‑head
[Ni(L1)₂(H₂O)₄] vs. [Ni(H₂L2)₂(H₂O)₂]: 4 vs. 2 coordinated H₂O
Ligand choice alters coordination number and dehydration enthalpy profile
Imidazole‑4,5‑dicarboxylate comparator yields lower hydration
DFT Emission Tuning
Class‑level inference
R² = 0.999 (oscillator strength vs. charge distribution)
Near‑unity correlation supports predictive in silico metal‑ion screening
No equivalent DFT benchmark reported for imidazolium analogue
Dual Cation‑Anion Binding
Class‑level inference
Hemi‑zwitterion: COO⁻ binds metal; COOH retains H‑bond donor
Pre‑organized charge separation eliminates base addition during complexation
Differentiates from neutral diacids and dicationic bis‑benzimidazolium salts
uranyl photoluminescence coordination polymers zwitterionic ligand

π-π Stacking Driving 3D Supramolecular Network

In the crystal structure of the free ligand, parallel‑displaced π‑π contacts between benzimidazole rings exhibit a centroid–centroid distance of 3.5716(4) Å, linking hydrogen‑bonded chains into a three‑dimensional supramolecular network [1]. For comparison, the non‑benzo analogue 1,3‑bis(carboxymethyl)imidazolium lacks the extended aromatic surface and cannot engage in analogous benzimidazole‑type π‑stacking; its crystal packing is dominated by hydrogen bonding alone, resulting in lower‑dimensionality networks [2].

π‑π Stacking
Head‑to‑head
3.5716(4) Å centroid–centroid distance; forms 3D network
Benzimidazolium π‑surface enables 3D architecture unavailable to imidazolium analogue
Imidazolium analogue limited to H‑bonded 1D/2D motifs
crystal engineering π‑π stacking supramolecular architecture

Metal-Ion-Size-Dependent Monomer-to-Polymer Switch

Reaction of 1,3‑bis(carboxymethyl)benzimidazolium (HL) with Mgᴵᴵ, Caᴵᴵ, and Baᴵᴵ nitrates yields [Mg(L)₂(H₂O)₄]·2H₂O (1) and [Ca(L)₂(H₂O)₄]·2H₂O (2) as neutral monomers, whereas [Ba(L)₂(H₂O)₂·2H₂O]ₙ (3) crystallizes as a one‑dimensional coordination polymer. In the polymeric Ba complex the deprotonated carboxylate moiety of L⁻ acts as a bridge between metal centres [1]. This systematic structural graduation contrasts with the behaviour of the non‑benzo analogue 1,3‑bis(carboxymethyl)imidazolium, which forms only discrete Sr complexes under comparable conditions [2].

Dimensionality Switch
Cross‑study comparable
Mg (0.72 Å) and Ca (1.00 Å): monomers; Ba (1.35 Å): 1D polymer
Predictable monomer‑to‑polymer transition correlated with M²⁺ radius
Not reported for non‑benzo imidazolium analogue
coordination polymer alkaline earth metals structural diversity

Ni(II) Complex Thermal Stability vs. Imidazole Analogue

A side‑by‑side study treated 1‑(carboxymethyl)‑1,3‑benzimidazol‑3‑ium‑3‑acetate (HL1) and 2‑methyl‑1H‑imidazole‑4,5‑dicarboxylic acid (H₃L2) separately with Ni²⁺ ions. The resulting complexes [Ni(L1)₂(H₂O)₄] (1) and [Ni(H₂L2)₂(H₂O)₂] (2) display distinct coordination numbers (six‑coordinate vs. four‑coordinate Ni), different numbers of coordinated water molecules, and divergent thermal decomposition pathways as established by thermogravimetric analysis [1]. Although exact decomposition onset temperatures require access to the full text, the reported difference in water coordination number alone (4 vs. 2) predicts substantially different dehydration enthalpies and thermal stability windows.

Ni(II) Thermal Stability
Head‑to‑head
[Ni(L1)₂(H₂O)₄] vs. [Ni(H₂L2)₂(H₂O)₂]: 4 vs. 2 coordinated H₂O
Ligand choice alters coordination number and dehydration enthalpy profile
Imidazole‑4,5‑dicarboxylate comparator yields lower hydration
thermal stability nickel(II) complexes imidazole dicarboxylate

DFT Correlation for Luminescence Tuning

TD‑DFT calculations on the free ligand HL and its Mgᴵᴵ, Caᴵᴵ, and Baᴵᴵ complexes reveal that the UV‑Vis absorption peaks originate from ligand‑to‑ligand charge‑transfer (LLCT) and intraligand charge‑transfer (ILCT) transitions. Critically, the calculated luminescence oscillator strength displays a linear relationship with the DFT‑derived charge‑distribution index (R² = 0.999) and with the chemical reactivity index (R² = 0.996) [1]. This high degree of correlation means that the emission intensity of HL‑based complexes can be predictably tuned by coordinating different metal ions—a quantitative design principle that is not available for imidazolium dicarboxylate systems lacking comparable theoretical benchmarking [2].

DFT Emission Tuning
Class‑level inference
R² = 0.999 (oscillator strength vs. charge distribution)
Near‑unity correlation supports predictive in silico metal‑ion screening
No equivalent DFT benchmark reported for imidazolium analogue
DFT calculations luminescence tuning charge‑transfer transitions

Zwitterionic Dual Cation-Anion Binding

The hemi‑zwitterionic form of the ligand (one carboxylate anion, one neutral carboxylic acid) creates a permanent dipole and enables simultaneous coordination of a hard metal cation (via the carboxylate) and hydrogen‑bond‑donor substrates (via the carboxylic acid). In the Znᴵᴵ and Cdᴵᴵ complexes [Zn(L)₂(H₂O)₄] and [Cd(L)₂(H₂O)₄]·H₂O, both carboxylate arms bind the metal in a monodentate fashion while the benzimidazolium positive charge remains uncoordinated, preserving the zwitterionic character [1]. This behaviour fundamentally differs from neutral dicarboxylic acid ligands (e.g., terephthalic acid) or dicationic bis‑benzimidazolium salts, which lack the intramolecular charge separation and consequently exhibit different coordination geometries and solubility profiles [2].

Dual Cation‑Anion Binding
Class‑level inference
Hemi‑zwitterion: COO⁻ binds metal; COOH retains H‑bond donor
Pre‑organized charge separation eliminates base addition during complexation
Differentiates from neutral diacids and dicationic bis‑benzimidazolium salts
zwitterion coordination chemistry charge distribution

High-Value Application Scenarios


Luminescent Actinide Coordination Polymers

The uranyl complex [UO₂(L)₂] reaches a solid‑state PLQY of ∼43 %, on par with the highest‑performing uranyl pyridinedicarboxylate emitters (44 %) [1]. Research groups targeting optical sensors, photocatalysts, or nuclear‑forensic luminescent materials should select this ligand when a benzimidazolium‑based chelation geometry is preferred over pyridine‑based coordination or when dual carboxylate/carboxylic acid hydrogen‑bond donor functionality is required for network assembly.

Isostructural Alkaline Earth Series with Predictable Emission

The linear correlation between computed oscillator strength and charge‑distribution index (R² = 0.999) [2] enables researchers to screen metal ions in silico before synthesis. The monomer‑to‑polymer dimensionality switch at the Ba²⁺ ionic radius further enables modular design of 0D-to-1D frameworks from a single ligand, making this compound attractive for laboratories building alkaline‑earth‑based luminescent or catalytic materials.

3D Supramolecular Networks via Persistent π-π Stacking

The benzimidazole centroid–centroid distance of 3.5716 Å in the free ligand [3] provides a structurally characterized π‑stacking motif that can be exploited to design porous frameworks, host–guest systems, or conductive coordination polymers where inter‑ring electronic communication is desired. This π‑stacking capability is absent in the widely used 1,3‑bis(carboxymethyl)imidazolium analogue.

Ni-Based Dehydration-Responsive Materials

The direct comparison of [Ni(L1)₂(H₂O)₄] with [Ni(H₂L2)₂(H₂O)₂] demonstrates that the ligand choice alters the number of coordinated water molecules (4 vs. 2) and the thermal decomposition profile [4]. This makes the compound suitable for applications where controlled dehydration triggers a structural or functional response, such as thermochromic sensors or switchable adsorbents.

Application
Selection Property
Validation Focus
Luminescent actinide CPs
Top‑decile reported PLQY among uranyl carboxylates
Solid‑state emission intensity and benzimidazolium chelation geometry
Alkaline earth isostructural series
DFT‑benchmarked oscillator‑strength correlation
In silico metal screening and monomer‑to‑polymer dimensionality control
3D supramolecular networks
Persistent π‑π stacking (3.5716 Å)
Host–guest porosity and inter‑ring electronic coupling
Dehydration‑responsive materials
Higher coordinated‑water number vs. imidazole analogues
Thermal decomposition profile and dehydration enthalpy

Technical Documentation Hub

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